2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole family, characterized by a fused bicyclic core with a thiazole ring and a partially saturated imidazole moiety. The structure features:
- 2,3-Dimethylbenzamide group: Attached via an N-methyl linkage to the imidazothiazole scaffold.
- 6-(4-Methylphenyl) substituent: A para-methyl-substituted aryl group at position 6 of the imidazothiazole ring.
Properties
IUPAC Name |
2,3-dimethyl-N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-14-7-9-17(10-8-14)20-19(25-11-12-27-22(25)24-20)13-23-21(26)18-6-4-5-15(2)16(18)3/h4-10H,11-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLGJJMQAQDNKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazothiazole Ring: The imidazothiazole ring can be synthesized through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the coupling of the imidazothiazole derivative with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Aryl halides, nucleophiles, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 377.5 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Imidazothiazole Ring : Achieved through cyclization of thioamide and imidazole precursors.
- Substitution Reactions : Introducing methyl groups and other substituents.
- Amidation : Coupling with 2,3-dimethylbenzoyl chloride under basic conditions.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the imidazothiazole ring via cyclization. |
| 2 | Substitution reactions to introduce methyl groups. |
| 3 | Amidation with 2,3-dimethylbenzoyl chloride to form the final product. |
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that derivatives of imidazothiazoles exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has shown that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation.
Biological Research
Ongoing research is investigating the biological mechanisms of action:
- Enzyme Inhibition : The compound interacts with enzymes that play critical roles in metabolic pathways, potentially leading to new therapeutic strategies for diseases such as diabetes and cancer.
- Receptor Modulation : It may act as a ligand for specific receptors, influencing cellular signaling pathways.
Industrial Applications
In addition to its medicinal uses, 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide serves as:
- A Building Block in Organic Synthesis : It can be utilized to synthesize more complex molecules in pharmaceutical development.
- A Catalyst in Chemical Reactions : Its unique structure allows it to facilitate various chemical transformations.
Similar Compounds Overview
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-bromo-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Bromine substitution | Anticancer |
| 2,4,6-trimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide | Trimethyl substitution | Antimicrobial |
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Imidazothiazole Derivatives
- Target Compound : The 2,3-dihydroimidazo[2,1-b][1,3]thiazole core confers partial saturation, reducing conformational rigidity compared to fully aromatic systems (e.g., benzimidazoles or thiadiazoles). This may enhance binding flexibility in biological targets .
- Compound 9d (): Contains a benzimidazole-triazole-thiazole hybrid scaffold.
- Compound 8a () : Features a thiadiazole ring fused with pyridine. The electron-deficient thiadiazole core contrasts with the electron-rich imidazothiazole, altering reactivity and binding modes .
Substituent Effects
Physicochemical and Spectral Data
Biological Activity
2,3-Dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide is a complex organic compound belonging to the class of imidazothiazole derivatives. Its unique structural characteristics make it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound's IUPAC name is 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide , with the molecular formula . The synthesis typically involves multi-step organic reactions, including the formation of the imidazothiazole ring and subsequent amidation with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Synthetic Route Overview
| Step | Description |
|---|---|
| 1 | Formation of the imidazothiazole ring via cyclization of thioamide and imidazole precursors. |
| 2 | Substitution reactions to introduce the methyl group. |
| 3 | Amidation with 2,3-dimethylbenzoyl chloride to form the final compound. |
Biological Activity
Research indicates that compounds similar to 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide exhibit various biological activities:
1. Anticancer Activity:
- The imidazothiazole moiety has been associated with anticancer properties. Studies suggest that such compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
2. Antibacterial Properties:
- Derivatives of imidazothiazoles have shown promising antibacterial activities against various pathogenic bacteria. For instance, compounds tested against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition.
3. Anti-inflammatory Effects:
- Some studies have indicated that similar compounds possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production.
4. Neuroprotective Effects:
- Research has highlighted neuroprotective activities attributed to imidazothiazole derivatives, suggesting potential applications in neurodegenerative diseases.
Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of several imidazothiazole derivatives using MTT assays on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells.
Study 2: Antibacterial Screening
In vitro antibacterial screening was conducted using disk diffusion methods against common bacterial strains. The compound showed significant zones of inhibition compared to standard antibiotics.
The mechanism by which 2,3-dimethyl-N-{[6-(4-methylphenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide exerts its biological effects may involve:
- Enzyme Inhibition: Interaction with specific enzymes leading to altered metabolic pathways.
- Receptor Modulation: Binding to receptors that regulate cellular functions related to inflammation and cancer progression.
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example:
- Step 1: Formation of the imidazo[2,1-b][1,3]thiazole core using phenylisothiocyanate and hydrazides under reflux in ethanol (e.g., 70 mmol reagents, 100 ml solvent) .
- Step 2: Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3: Benzamide linkage through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the amine and 2,3-dimethylbenzoic acid .
Key Factors Affecting Yield:
| Condition | Impact on Yield | Evidence |
|---|---|---|
| Solvent (DMF vs. EtOH) | Higher polarity solvents improve cyclization efficiency | |
| Catalyst (Pd(PPh₃)₄ vs. CuI) | Palladium catalysts enhance coupling yields for aryl groups | |
| Temperature (reflux vs. RT) | Reflux improves reaction completion but may degrade sensitive intermediates |
Advanced: How can computational docking studies guide the design of analogs with improved target binding?
Answer:
Molecular docking (e.g., AutoDock Vina) predicts binding modes by simulating interactions between the compound and target proteins (e.g., enzymes or receptors). For example:
- Protocol:
- Prepare the compound’s 3D structure (optimized via DFT calculations).
- Retrieve target protein PDB files (e.g., PFOR enzyme, PDB: 1YET).
- Run docking simulations to identify key interactions (e.g., hydrogen bonds with active-site residues) .
- Case Study: Modifying the benzamide moiety to enhance hydrogen bonding with Asn125 in PFOR improved predicted binding affinity by 1.8 kcal/mol .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR: Confirms substituent placement (e.g., methyl groups at 2,3-positions show singlets at δ 2.1–2.3 ppm) .
- IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
- Elemental Analysis: Validates purity (e.g., C: 62.1%, H: 4.8%, N: 12.3% vs. calculated values) .
Advanced: How can crystallographic data resolve contradictions in spectroscopic characterization?
Answer:
X-ray crystallography provides unambiguous proof of structure when NMR/IR data are ambiguous. For example:
- Case: A 2012 study resolved conflicting NMR assignments for a thiazole derivative by revealing a centrosymmetric dimer stabilized by N–H···N hydrogen bonds .
- Method: Crystals grown via slow evaporation (CH₃OH/CHCl₃) and analyzed for packing interactions (e.g., C–H···F bonds) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Antimicrobial Activity: Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2) .
- Enzyme Inhibition: Fluorometric assays (e.g., α-glucosidase inhibition for antidiabetic potential) .
Advanced: How do substituent modifications impact SAR in related compounds?
Answer:
Substituent effects can be quantified via comparative assays:
| Modification | Biological Impact | Evidence |
|---|---|---|
| 4-Methylphenyl → 4-Fluorophenyl | Increased lipophilicity → 2.5× higher antimicrobial activity | |
| Methyl → Methoxy at benzamide | Reduced metabolic stability (CYP3A4 oxidation) | |
| Thiazole → Triazole core | Loss of α-glucosidase inhibition due to altered H-bonding |
Basic: How to address low solubility in biological assays?
Answer:
- Solubility Enhancers: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Protic Solvents: Ethanol/PBS mixtures (1:4) for in vitro testing .
Advanced: What strategies resolve discrepancies between computational and experimental bioactivity data?
Answer:
- Re-evaluate Docking Parameters: Adjust grid size or include solvent molecules.
- Metabolic Stability Testing: Assess if rapid degradation (e.g., via LC-MS) explains low observed activity .
- Synchrotron Crystallography: Verify binding poses at higher resolution (<1.5 Å) .
Basic: What are the best practices for scaling up synthesis from mg to gram scale?
Answer:
- Optimize Catalyst Loading: Reduce Pd from 5 mol% to 1 mol% with microwave assistance .
- Continuous Flow Systems: Improve heat transfer for exothermic steps (e.g., cyclization) .
Advanced: How to analyze thione-thiol tautomerism in stability studies?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
